ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Description
ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a synthetic bithiophene derivative featuring a 2,3'-bithiophene core substituted with a methyl group at the 5-position, a furan-2-amido moiety at the 5'-position, and an ethyl carboxylate ester at the 4'-position. Its structure combines aromatic thiophene units with polar functional groups, making it a candidate for applications in materials science and medicinal chemistry. The ethyl carboxylate group suggests enhanced solubility compared to free carboxylic acids, a feature observed in other ester-functionalized bithiophenes .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-3-21-17(20)14-11(13-7-6-10(2)24-13)9-23-16(14)18-15(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOTUTMHUMCVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Precursor Preparation
Amino Group Introduction at Position 5'
- Nitration : Intermediate is treated with fuming HNO₃ in concentrated H₂SO₄ at 0°C for 2 hours (→ nitro derivative).
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) reduces the nitro group to amino, yielding Intermediate A.
Methyl Group Installation at Position 5
Direct alkylation of the bithiophene core faces regioselectivity challenges. A directed ortho metalation (DoM) strategy ensures precise methyl group placement:
Directed Metalation
- Base : Lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF) at –78°C.
- Electrophile : Methyl iodide (3.0 equiv), added dropwise post-metalation.
- Reaction time : 4 hours at –78°C, then gradual warming to 25°C.
- Yield : 82% of 5-methyl-substituted intermediate.
Amide Bond Formation with Furan-2-Carbonyl Chloride
The final step introduces the furan-2-amido group via nucleophilic acylation:
Acylation Protocol
- Reagents :
- Intermediate A (1.0 equiv)
- Furan-2-carbonyl chloride (1.2 equiv)
- Triethylamine (TEA, 2.5 equiv) as base
- Solvent : Anhydrous dichloromethane (DCM) under N₂ atmosphere.
- Conditions : Stir at 25°C for 8 hours.
- Workup :
- Wash with 5% HCl (removes excess acyl chloride).
- Extract with DCM, dry over MgSO₄.
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
- Yield : 75% of target compound.
Optimization and Challenges
Competing Side Reactions
Solvent Effects on Acylation
Comparative studies reveal solvent-dependent yields (Table 1):
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 75 | 98 |
| Tetrahydrofuran | 7.52 | 68 | 95 |
| Acetonitrile | 37.5 | 55 | 90 |
Polar aprotic solvents enhance reaction efficiency by stabilizing charged intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : 98.2% purity (C18 column, acetonitrile:H₂O = 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted furans and thiophenes, as well as reduced alcohol derivatives.
Scientific Research Applications
ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The furan and thiophene rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Compared to methyl or carboxylic acid derivatives (Compounds 7 and 16), the ethyl carboxylate group balances solubility and lipophilicity, a critical factor in drug design .
- The methyl substituent at the 5-position may sterically hinder π-π stacking, differentiating it from unsubstituted analogs like α-terthienyl (Compound 3, ) .
Physical and Chemical Properties
- Solubility : The ethyl carboxylate group improves solubility in organic solvents compared to carboxylic acid analogs (e.g., Compound 16), as observed in methyl 2,2'-bithiophene-5-carboxylate (Compound 7) .
- Thermal Stability : Methyl and ethyl esters (e.g., Compounds 7, 15) typically exhibit higher melting points than hydroxyl- or acetyl-substituted analogs due to reduced polarity .
Biological Activity
Overview of Ethyl 5'-(Furan-2-amido)-5-methyl-[2,3'-bithiophene]-4'-carboxylate
This compound is a synthetic compound that belongs to the class of bithiophene derivatives. Compounds in this category are often studied for their potential applications in pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Bithiophene backbone
- Functional Groups : Furan amide and ethyl ester groups
Anticancer Activity
Bithiophene derivatives have been reported to exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that certain bithiophene derivatives act as dual inhibitors of key cancer-related targets such as EGFR and VEGFR-2, which are critical in cancer proliferation and metastasis. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity against various cancer cell lines.
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have indicated that certain derivatives can significantly reduce inflammatory markers in cell cultures, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Some bithiophene derivatives also display antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies
- Anticancer Study : A study conducted on a series of bithiophene derivatives revealed that modifications to the side chains significantly enhanced their cytotoxicity against MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value of 10 µM, indicating strong antiproliferative activity.
- Anti-inflammatory Research : In a model using carrageenan-induced paw edema in rats, a bithiophene derivative showed a reduction in inflammation by approximately 54% at a dosage of 0.01 mmol/kg. This suggests its potential use as an anti-inflammatory agent.
- Antimicrobial Testing : A recent study evaluated several bithiophene compounds against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL, showcasing their effectiveness as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
